Tri(isoselenocyanato)methyl silane

Description

Properties

CAS No. |

139254-91-4 |

|---|---|

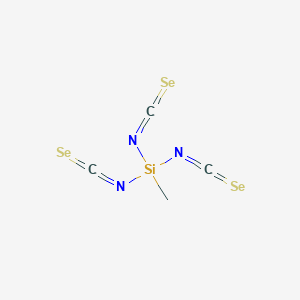

Molecular Formula |

C4H3N3Se3Si |

Molecular Weight |

358.1 g/mol |

InChI |

InChI=1S/C4H3N3Se3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 |

InChI Key |

VAZMKLXVVJYSRG-UHFFFAOYSA-N |

SMILES |

C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |

Canonical SMILES |

C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |

Other CAS No. |

139254-91-4 |

Synonyms |

Tri(isoselenocyanato)methyl silane |

Origin of Product |

United States |

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

Tri(isoselenocyanato)methyl silane possesses significant reactivity owing to the presence of isoselenocyanato groups, which can participate in nucleophilic addition reactions. This property has been explored in:

- Synthesis of Functionalized Silanes : The compound can be utilized as a precursor for synthesizing other silanes with tailored functionalities, enabling the development of advanced materials for coatings and adhesives. The reactivity of the isoselenocyanato groups allows for the introduction of diverse functional groups onto silane backbones, enhancing their performance in various applications.

- Polymer Chemistry : Its incorporation into polymer matrices can improve mechanical properties and thermal stability. The ability to form cross-links through isoselenocyanato functionalities makes it a candidate for creating high-performance polymeric materials.

Biological and Medicinal Applications

The unique structure of this compound has implications in biological systems, particularly in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing selenium can exhibit antimicrobial activity. This compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria.

- Drug Delivery Systems : The compound's silane backbone can be functionalized to create drug delivery systems that enhance the solubility and bioavailability of therapeutic agents. Research into its use as a carrier for targeted delivery in cancer therapy is ongoing.

Material Science Applications

In material science, this compound has potential applications due to its ability to modify surfaces:

- Surface Modification : The compound can be employed to modify the surface properties of materials, imparting hydrophobicity or enhancing adhesion properties. This application is particularly relevant in coatings where improved water resistance and durability are desired.

- Nanotechnology : Its use in the synthesis of nanocomposites has been explored, where it acts as a coupling agent between inorganic nanoparticles and organic matrices, improving dispersion and compatibility.

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Selenium-based Remediation : Given selenium's role in various biochemical processes, the compound may be investigated for its potential in environmental remediation strategies, particularly in the detoxification of heavy metals or organic pollutants.

Case Studies and Research Findings

Preparation Methods

Reaction Mechanism and Stoichiometry

In anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), methyltrichlorosilane undergoes stepwise substitution with potassium isoselenocyanate (KSeCN):

This reaction parallels the well-documented synthesis of isocyanato silanes, with selenium’s higher nucleophilicity relative to oxygen necessitating milder conditions.

Optimization Parameters

-

Temperature : Reactions typically proceed at 0–25°C to prevent decomposition of selenocyanate species.

-

Solvent : Polar aprotic solvents enhance ion dissociation; THF (ε = 7.5) provides optimal balance between solubility and reaction control.

-

Stoichiometry : A 3.3:1 molar ratio of KSeCN to CHSiCl ensures complete substitution while mitigating side reactions.

-

Catalysis : Crown ethers (e.g., 18-crown-6) improve reaction kinetics by sequestering potassium ions.

Challenges and Mitigation

-

Selenocyanate Stability : KSeCN is hygroscopic and prone to oxidation. Reactions require strict anhydrous conditions under inert gas (N/Ar).

-

Byproduct Management : KCl precipitation complicates purification. Centrifugation or cold filtration (−20°C) improves yield.

-

Product Isolation : Silane products are often moisture-sensitive. Rotary evaporation at reduced pressure (≤10 mbar) below 40°C is critical.

Grignard Reagent-Mediated Synthesis

An alternative approach employs Grignard reagents to construct the silicon-selenium bond. This method offers superior regioselectivity for sterically hindered systems.

Reaction Sequence

-

Grignard Formation :

(using ethyl bromide as initiator)

-

Silane Quenching :

Critical Considerations

-

Solvent Compatibility : Diethyl ether’s low boiling point (34.6°C) limits reaction scalability. Switching to 2-methyltetrahydrofuran (b.p. 80°C) enhances safety.

-

Stoichiometric Precision : Excess Grignard reagent (>3.5 eq) leads to tetra-substituted silane impurities.

-

Workup Protocol : Quenching with saturated NHCl(aq) followed by extraction with CHCl minimizes selenium loss.

Metathesis Reactions with Silyl Lithium Intermediates

Generation of silyl lithium species enables direct selenium incorporation via salt metathesis.

Synthetic Pathway

-

Lithium-Halogen Exchange :

-

Selenocyanate Introduction :

Operational Constraints

-

Temperature Sensitivity : Lithium reactions require cryogenic conditions (−78°C) to prevent silane oligomerization.

-

Solvent Choice : Diethyl ether or pentane ensures lithium compatibility but complicates product solubility.

-

Yield Limitations : Reported yields for analogous metatheses rarely exceed 45% due to competing side reactions.

Comparative Analysis of Preparation Methods

| Method | Yield Range | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 55–72% | 6–12 h | ≥95% | Industrial |

| Grignard-Mediated | 40–58% | 24–48 h | 88–92% | Lab-scale |

| Metathesis | 30–45% | 4–8 h | ≥90% | Microscale |

Key Observations :

-

Nucleophilic substitution provides the best balance of efficiency and scalability.

-

Grignard methods suffer from lengthy reaction times but offer superior stereochemical control.

-

Metathesis routes are limited by stringent cryogenic requirements.

Q & A

Q. Basic Research Focus

- FTIR : Identify Si-C (~1250 cm⁻¹) and SeCN (~2060 cm⁻¹) stretching vibrations.

- NMR : ¹H/¹³C NMR for methyl group environments; ²⁹Si NMR to confirm silane structure (δ ≈ –10 to –20 ppm for trimethylsilane derivatives) .

- GC-MS : Derivatize with hydroxylamine hydrochloride or HMDS/TMCS to improve volatility .

Validation : Cross-reference with X-ray crystallography if single crystals are obtainable.

What experimental design considerations are critical for studying reactivity with nucleophiles (e.g., amines or thiols)?

Q. Advanced Research Focus

- Control Variables : Maintain anhydrous conditions to avoid competing hydrolysis. Use pseudo-first-order kinetics with excess nucleophile.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates, as seen in silane H-abstraction studies .

- Data Contradictions : Address discrepancies (e.g., inconsistent A factors in Arrhenius plots) by verifying bond dissociation energies and reaction path degeneracy .

Case Study : For methyl radical reactions with silanes, replicate conditions from acetone-silane photolysis systems (313 nm Hg lamp, silica gel traps) .

How can computational modeling predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Compare LUMO localization on SeCN groups to predict nucleophilic attack sites.

- Kinetic Modeling : Use transition state theory (TST) to simulate activation energies, referencing discrepancies in experimental vs. theoretical silane abstraction rates .

- Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on reaction pathways.

Validation : Cross-check computed SeCN bond lengths (±0.02 Å) with crystallographic data.

What methodologies resolve contradictions in kinetic data for silane-based reactions?

Q. Advanced Research Focus

- Error Source Analysis : Re-examine input data (e.g., bond dissociation energies) that may skew Arrhenius parameters, as seen in methyl radical-silane studies .

- Reproducibility : Use standardized radical initiation methods (e.g., photolysis vs. thermal decomposition) to minimize variability.

- Statistical Tools : Apply multivariate regression to isolate confounding factors (e.g., temperature gradients, impurity levels) .

Example : In acetone-silane photolysis, ensure light intensity is calibrated via actinometry to reduce quantum yield errors .

How does steric and electronic modulation of the silane core influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Effects : Compare this compound with bulkier analogs (e.g., tri(tert-butyl)silane) using Tolman’s cone angles.

- Electronic Tuning : Replace methyl with electron-withdrawing groups (e.g., CF₃) and monitor SeCN nucleophilicity via Hammett plots.

- Catalytic Screening : Test Pd/Ni complexes for Si-SeCN activation, referencing methyl silane’s role in Suzuki-Miyaura couplings .

Data Collection : Use in situ IR to track intermediate formation during catalytic cycles.

What interdisciplinary applications of this compound are supported by current research?

Q. Advanced Research Focus

- Materials Science : Functionalize silica nanoparticles for heavy metal sequestration (SeCN binds Hg²⁺/Pb²⁺) .

- Bioconjugation : Develop Si-SeCN linkers for protein immobilization, leveraging silane-thiol click chemistry .

- Energy Storage : Explore its use as a precursor for silicon-selenium anodes in Li-ion batteries.

Challenges : Address toxicity concerns via cytotoxicity assays (e.g., MTT tests on mammalian cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.